molecular formula C7H13N3O B1416118 N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine CAS No. 938459-04-2

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Cat. No.: B1416118
CAS No.: 938459-04-2
M. Wt: 155.2 g/mol
InChI Key: MORJMPJTSJZXPM-UHFFFAOYSA-N
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Description

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine is a heterocyclic compound with the empirical formula C7H13N3O and a molecular weight of 155.20 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom. The presence of the ethyl group and the ethanamine moiety makes it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds that can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition or activation of specific biological processes, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJMPJTSJZXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650858
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-04-2
Record name N,3-Diethyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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